molecular formula C30H40N2O7S B3167275 N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin CAS No. 918867-88-6

N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin

Cat. No.: B3167275
CAS No.: 918867-88-6
M. Wt: 572.7 g/mol
InChI Key: OTXBFJHUSODSBC-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin is a chemical compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is a derivative of Tamsulosin, which is widely used in the treatment of benign prostatic hyperplasia (BPH). This compound is known for its high selectivity towards alpha-1A and alpha-1D adrenergic receptors, making it effective in relaxing smooth muscles in the prostate and bladder, thereby improving urinary flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethylamine, which is then reacted with other intermediates to form the final product. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.

    Biology: It is used in research related to smooth muscle relaxation and urinary flow improvement.

    Medicine: It is studied for its potential therapeutic effects in conditions like benign prostatic hyperplasia and ureteral stones.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin involves the selective blockade of alpha-1A and alpha-1D adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder. This results in improved urinary flow and relief from symptoms associated with benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: The parent compound, also an alpha-1 adrenergic receptor antagonist.

    Alfuzosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of BPH.

    Silodosin: A highly selective alpha-1A adrenergic receptor antagonist.

Uniqueness

N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin is unique due to its high selectivity towards alpha-1A and alpha-1D adrenergic receptors, which makes it particularly effective in targeting the prostate and bladder with minimal effects on blood vessels. This selectivity reduces the risk of side effects like hypotension, which is common with less selective alpha-1 adrenergic receptor antagonists .

Properties

IUPAC Name

5-[(2R)-2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O7S/c1-5-36-25-11-7-9-13-27(25)38-19-17-32(18-20-39-28-14-10-8-12-26(28)37-6-2)23(3)21-24-15-16-29(35-4)30(22-24)40(31,33)34/h7-16,22-23H,5-6,17-21H2,1-4H3,(H2,31,33,34)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXBFJHUSODSBC-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)[C@H](C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918867-88-6
Record name 5-((2R)-2-(Bis(2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918867886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((2R)-2-(BIS(2-(2-ETHOXYPHENOXY)ETHYL)AMINO)PROPYL)-2-METHOXYBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G57A9FA8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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